molecular formula C7H14O2 B14546483 (1R,2R)-1,2-diethoxycyclopropane CAS No. 62153-64-4

(1R,2R)-1,2-diethoxycyclopropane

Cat. No.: B14546483
CAS No.: 62153-64-4
M. Wt: 130.18 g/mol
InChI Key: ZEMUYDZBOJRAPE-RNFRBKRXSA-N
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Description

(1R,2R)-1,2-diethoxycyclopropane is a chiral cyclopropane derivative with two ethoxy groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-diethoxycyclopropane typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-diethoxycyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropane diols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into cyclopropane derivatives with different functional groups, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone or ammonia in ethanol.

Major Products Formed

    Oxidation: Cyclopropane diols or ketones.

    Reduction: Cyclopropane alcohols or alkanes.

    Substitution: Cyclopropane derivatives with halides or amines.

Scientific Research Applications

(1R,2R)-1,2-diethoxycyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-diethoxycyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding and activity, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-diaminocyclohexane: A chiral cyclohexane derivative with two amino groups, used in similar applications as a chiral auxiliary and building block.

    (1R,2R)-1,2-dihydroxycyclopropane: A cyclopropane derivative with two hydroxyl groups, used in the synthesis of complex organic molecules.

Uniqueness

(1R,2R)-1,2-diethoxycyclopropane is unique due to its specific ethoxy substituents, which confer distinct chemical reactivity and properties compared to other cyclopropane derivatives. Its chiral nature and ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.

Properties

CAS No.

62153-64-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(1R,2R)-1,2-diethoxycyclopropane

InChI

InChI=1S/C7H14O2/c1-3-8-6-5-7(6)9-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

ZEMUYDZBOJRAPE-RNFRBKRXSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]1OCC

Canonical SMILES

CCOC1CC1OCC

Origin of Product

United States

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